molecular formula C14H16O3 B1605587 (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one CAS No. 144850-45-3

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B1605587
CAS No.: 144850-45-3
M. Wt: 232.27 g/mol
InChI Key: LXFNQCGNCFRKRR-UHFFFAOYSA-N
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Description

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is an organic compound characterized by a benzodioxole ring attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Aldol Condensation: The key step involves an aldol condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 4,4-dimethylpentan-2-one. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the benzodioxole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated ketones.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

The compound is also explored for its use in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π stacking interactions, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carbaldehyde: A precursor in the synthesis of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one.

    4,4-Dimethylpentan-2-one: Another precursor used in the aldol condensation reaction.

    (E)-1-(1,3-Benzodioxol-5-yl)-2-methylbut-1-en-3-one: A structurally similar compound with a different alkyl chain.

Uniqueness

This compound is unique due to its specific combination of a benzodioxole ring and a dimethylpentenone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNQCGNCFRKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035965
Record name 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144850-45-3
Record name 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of pinacolone (55 g) and piperonal (75 g) in ethanol (200 ml) was added a sodium hydroxide (5.0 g) in water (115 ml) solution. The mixture solidified after stirring at room temperature for 2 days. Filtration collected 137 g of solid which was then dissolved in ethyl acetate (500 ml), washed with water (500 ml), and dried over anhydrous magnesium sulfate. Concentration and trituration in hexane yielded 104.5 g of colorless solid product, mp 94°-96° C. Using essentially the same procedures, additional alpha, beta-unsaturated ketones were prepared as intermediates and are listed in Table 5. [see Pace, E, Atti Acad Lincei, [6], 9, 778 (1929); Chemical Abstracts, 23, 4942, 1929].
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
115 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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